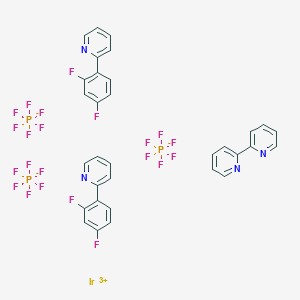

2-(2,4-Difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate

CAS No.:

Cat. No.: VC16013933

Molecular Formula: C32H22F22IrN4P3

Molecular Weight: 1165.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H22F22IrN4P3 |

|---|---|

| Molecular Weight | 1165.6 g/mol |

| IUPAC Name | 2-(2,4-difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate |

| Standard InChI | InChI=1S/2C11H7F2N.C10H8N2.3F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-7(2,3,4,5)6;/h2*1-7H;1-8H;;;;/q;;;3*-1;+3 |

| Standard InChI Key | MCXLALBHPRPNHD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound has the molecular formula C₃₂H₂₀F₁₀IrN₄P, comprising:

-

Two cyclometalated 2-(2,4-difluorophenyl)pyridine (dFppy) ligands

-

One 2,2'-bipyridine (bpy) ancillary ligand

The iridium(III) center adopts an octahedral geometry, with the dFppy ligands occupying equatorial positions and the bpy ligand in the axial plane . This configuration enhances metal-to-ligand charge transfer (MLCT) transitions, critical for its phosphorescent properties.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 873.71 g/mol | |

| Appearance | Light yellow to brown powder | |

| Absorption Maximum (λ) | 500 nm (in CH₂Cl₂) | |

| Melting Point | 250°C |

Spectroscopic and Crystallographic Data

X-ray crystallography reveals bond lengths of 2.04–2.08 Å for Ir–N bonds and 2.12–2.15 Å for Ir–C bonds, consistent with strong metal-ligand interactions . The difluorophenyl groups induce steric and electronic effects that red-shift emission spectra compared to non-fluorinated analogs .

Synthesis and Purification

Synthetic Pathways

The complex is synthesized via a two-step procedure:

-

Cyclometalation: Reaction of IrCl₃·nH₂O with 2-(2,4-difluorophenyl)pyridine in a 3:1 molar ratio under refluxing ethylene glycol yields the tris-cyclometalated intermediate Ir(dFppy)₃ .

-

Ligand Exchange: Substitution of one dFppy ligand with 2,2'-bipyridine in the presence of AgPF₆ produces the final heteroleptic complex .

Purification and Characterization

Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) yields >95% purity. Mass spectrometry confirms the molecular ion peak at m/z = 874.08951 .

Photophysical Properties and Applications

Phosphorescence in OLEDs

The compound exhibits green phosphorescence (λem = 510–550 nm) with a quantum yield (Φ) of 0.42 in thin films, making it a dopant in OLED emissive layers . Its excited-state lifetime of 1.2 μs balances efficiency and stability, reducing triplet-triplet annihilation in devices .

Photoredox Catalysis

(Ir[dFppy]₂(bpy))PF₆ serves as a catalyst in:

-

Cross-coupling reactions: Mediates C–N bond formation via single-electron transfer (SET) mechanisms .

-

Organic synthesis: Enables α-alkylation of aldehydes under visible light irradiation .

| Application | Conditions | Yield (%) |

|---|---|---|

| C–N Coupling | 450 nm LED, THF, rt | 78–92 |

| Aldehyde Alkylation | 455 nm, DMF, 25°C | 85 |

Electrochemical Behavior

Cyclic voltammetry in acetonitrile reveals:

-

Oxidation Potential: +1.25 V vs. Fc+/Fc (Ir³⁺/Ir⁴⁺)

-

Reduction Potential: -1.83 V vs. Fc+/Fc (bpy ligand-centered) .

The large HOMO-LUMO gap (3.08 eV) aligns with its visible-light absorption profile .

Recent Advances and Future Directions

Nitric Oxide Sensing

Functionalization with phenylenediamine moieties enables selective NO detection in live cells via luminescence turn-on (5-fold enhancement, LOD = 0.1 μM) .

Hybrid Materials

Embedding the complex in MOFs or polymers enhances thermal stability (Td > 300°C) for flexible OLED applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume